molecular formula C10H12BrNO4 B055159 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 117657-41-7

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B055159
CAS RN: 117657-41-7
M. Wt: 290.11 g/mol
InChI Key: HSYPLGOVUSKXRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including structures similar to 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, often involves complex processes. For instance, the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones represents a significant advancement, leveraging the byproduct HBr for in situ hydrolysis of tert-butyl esters, thus streamlining the synthesis process of pyrrole carboxylic acids (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of related pyrrole derivatives showcases a variety of interactions and conformations. For example, the analysis of substituted pyrrolidine derivatives reveals distinct hydrogen bonding patterns and stereochemical configurations, which are critical for understanding the 3D arrangement and reactivity of such molecules (Vallat et al., 2009).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions, offering pathways to synthesize a wide range of compounds. For example, singlet oxygen reactions with pyrrole carboxylic acid tert-butyl esters lead to 5-substituted pyrroles, pivotal for synthesizing complex organic molecules such as prodigiosin analogs (Wasserman et al., 2004).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystal structure, are essential for their practical application in synthesis and material science. Crystallographic studies on similar compounds offer insights into their solid-state characteristics and potential for formulating stable pharmaceutical compounds (Yuan et al., 2010).

Scientific Research Applications

Synthesis of Pyrrole Derivatives

The chemical 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a valuable intermediate in the synthesis of various pyrrole derivatives, which are essential in pharmaceutical and material sciences. For instance, it plays a crucial role in the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, leading to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process demonstrates the compound's utility in constructing complex pyrrole structures under carbon monoxide pressure, showcasing its importance in synthetic organic chemistry (Yeon Kyu Bae & C. Cho, 2014).

Modular Synthesis of Lamellarins

Another significant application is in the modular synthesis of lamellarins, a class of marine natural products with promising biological activities. The compound serves as a key intermediate in the regioselective assembly of 3,4,5-differentially arylated pyrrole-2-carboxylates, illustrating its pivotal role in the efficient and versatile synthesis of complex natural products. This synthesis strategy leverages the compound's reactivity in palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the production of diverse lamellarin structures with potential pharmacological benefits (Masashi Komatsubara et al., 2014).

Continuous Flow Synthesis

The compound also finds application in innovative synthesis techniques, such as the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. This method utilizes tert-butyl acetoacetates, amines, and 2-bromoketones, with the compound acting as a precursor. The continuous flow approach enhances the efficiency and scalability of pyrrole derivatives synthesis, which is crucial for pharmaceutical manufacturing processes (A. Herath & N. Cosford, 2010).

properties

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYPLGOVUSKXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553672
Record name 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117657-41-7
Record name 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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